4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-
Overview
Description
4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- is a heterocyclic compound that features a pyridinone ring with a phenyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot three-component reaction involving isatoic anhydride, aromatic aldehydes, and ammonium salts or primary amines in the presence of a catalyst like aluminum methanesulfonate in an ethanol-water solution can yield the desired compound .
Industrial Production Methods: Industrial production of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- typically involves scalable and efficient synthetic routes. The use of heterogeneous catalysts, such as Fe3O4@nano-cellulose/TiCl, under solvent-free conditions has been reported to be effective. This method is environmentally friendly and offers high yields with easy recovery and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridinones and quinazolinones, depending on the specific reagents and conditions used .
Scientific Research Applications
4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
2,3-Dihydroquinazolin-4(1H)-ones: These compounds share a similar dihydro structure and exhibit comparable pharmacological activities.
2,3-Dihydro-1H-1,5-benzodiazepines: These compounds also feature a dihydro ring system and are used in medicinal chemistry.
Uniqueness: 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-phenyl-2,3-dihydro-1H-pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-7,11-12H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNSISVZKUXMPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC=CC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471633 | |
Record name | 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126378-84-5 | |
Record name | 2,3-Dihydro-2-phenyl-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126378-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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